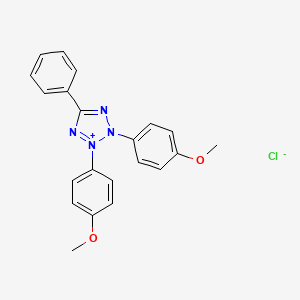

2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various biochemical assays due to its ability to undergo reduction to form colored formazans. This property makes it particularly useful in cell viability and cytotoxicity assays.

Vorbereitungsmethoden

The synthesis of 2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in the presence of hydrochloric acid to yield the tetrazolium salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE undergoes various chemical reactions, including:

Reduction: It is reduced to form colored formazans, which is the basis for its use in biochemical assays.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Oxidation: It can be oxidized under certain conditions, although this is less common in practical applications.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents. The major products formed from these reactions are typically formazans and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Cell Viability Assays

This compound is widely used in colorimetric assays to assess cell viability and proliferation. It serves as a reliable indicator for evaluating the effects of drugs or treatments on cell health.

- Mechanism : The reduction of tetrazolium salts to formazan crystals by viable cells provides a measurable color change, which can be quantified using spectrophotometry.

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| HeLa | Chemotherapy | Increased cell death observed with higher drug concentrations. | |

| MCF-7 | Anticancer agents | Significant reduction in viability at 24 hours post-treatment. |

Biochemical Research

In biochemical assays, this compound acts as a key reagent for studying enzyme activities and metabolic processes. It is crucial for understanding disease mechanisms.

- Applications :

- Enzyme activity assays

- Metabolic pathway analysis

| Research Focus | Enzyme Studied | Findings |

|---|---|---|

| Enzyme kinetics | Lactate dehydrogenase | Inhibition by specific metabolites was quantified using the compound. |

| Metabolic profiling | Glycolytic enzymes | Enhanced understanding of metabolic shifts in cancer cells. |

Pharmaceutical Development

The compound aids in screening potential drug candidates by evaluating their cytotoxic effects, thus streamlining the drug discovery process.

- Use Case : Evaluating the cytotoxicity of new compounds during preclinical trials.

Environmental Testing

In environmental studies, this chemical is employed to assess the toxicity of pollutants on microbial populations, contributing to ecological research and safety assessments.

- Application Example : Assessing the impact of heavy metals on microbial viability.

| Pollutant Tested | Concentration (ppm) | Effect on Microbes |

|---|---|---|

| Lead | 50 | Significant reduction in microbial activity observed. |

| Cadmium | 20 | Complete inhibition of growth at higher concentrations. |

Histological Staining

The compound is utilized in histology for staining tissues, enhancing the visualization of cellular structures under a microscope, which is vital for diagnostic purposes.

- Application : Staining tumor sections to identify cellular morphology and structure.

| Tissue Type | Staining Result |

|---|---|

| Tumor biopsy | Clear visualization of cell architecture and necrosis patterns. |

| Normal tissue | Distinct cellular layers highlighted, aiding in pathology assessment. |

Case Study 1: Evaluation of Anticancer Drug Efficacy

A study investigated the efficacy of a new anticancer drug using this compound in HeLa cells. The results indicated that higher concentrations of the drug led to increased cell death, demonstrating its potential as an effective treatment option.

Case Study 2: Environmental Impact Assessment

Research conducted on the effects of heavy metals on microbial communities utilized this compound to measure viability post-exposure. The findings revealed significant toxicity levels at low concentrations, emphasizing the need for stringent environmental regulations.

Wirkmechanismus

The primary mechanism of action for 2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE involves its reduction to form colored formazans. This reduction is typically catalyzed by cellular enzymes, making it a useful indicator of cell viability. The molecular targets and pathways involved include various dehydrogenases and reductases present in living cells.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE include other tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). Compared to these compounds, this compound offers unique advantages in terms of its specific reduction properties and the stability of the resulting formazans.

Biologische Aktivität

2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium chloride (also known as MTT) is a tetrazolium salt commonly used in biological assays to assess cell viability and metabolic activity. Upon reduction by metabolically active cells, MTT is converted into a colored formazan product, which can be quantified spectrophotometrically. This article explores the biological activity of MTT, its mechanisms of action, and its applications in various research contexts.

- Molecular Formula : C₂₁H₁₉ClN₄O

- Molecular Weight : 394.86 g/mol

- Appearance : White to yellow to orange crystalline powder

- Purity : ≥ 98% (by HPLC) .

The biological activity of MTT is primarily linked to its ability to penetrate cell membranes and be reduced by dehydrogenases in viable cells. The reduction process involves the transfer of electrons from NADH or NADPH-dependent oxidoreductases, leading to the formation of insoluble formazan crystals within the cells. These crystals can then be solubilized for quantification.

Reaction Overview:

- Cell Penetration : MTT crosses the cell membrane.

- Reduction : Metabolically active cells reduce MTT to formazan.

- Quantification : The resulting formazan can be solubilized and measured spectrophotometrically.

Cell Viability Assays

MTT assays are widely utilized to evaluate cell viability in various experimental settings, including:

- Cancer Research : Assessing the cytotoxic effects of chemotherapeutic agents on cancer cell lines.

- Pharmacology : Evaluating the efficacy of new drugs on different cell types.

- Toxicology : Determining the toxic effects of environmental pollutants on cell cultures.

Case Studies

- Cancer Cell Lines : In a study assessing the effects of a novel anticancer compound, MTT assays demonstrated a dose-dependent decrease in viability across multiple cancer cell lines, indicating the compound's potential as an effective treatment option .

- Neurotoxicity Assessment : Research evaluating neurotoxic effects of heavy metals utilized MTT assays to show significant reductions in neuronal cell viability, correlating with increased concentrations of metal exposure .

Comparative Analysis with Other Assays

| Assay Type | Advantages | Disadvantages |

|---|---|---|

| MTT Assay | Simple, rapid, quantitative | Limited to metabolically active cells |

| Trypan Blue Exclusion | Direct visualization of live/dead cells | Labor-intensive and subjective |

| Alamar Blue | Non-toxic, continuous monitoring | Less sensitive compared to MTT |

Limitations and Considerations

While MTT assays are widely used, they have limitations:

- Cell Type Specificity : Some cell types may not effectively reduce MTT due to low metabolic activity or lack of necessary enzymes .

- Interference by Compounds : Certain substances can interfere with the assay results by affecting either cell metabolism or the reduction process itself .

- Formazan Solubility : The solubility of formazan can vary depending on the solvent used for extraction, potentially leading to inconsistencies in quantification.

Eigenschaften

IUPAC Name |

2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUGQFAXQCKHN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.